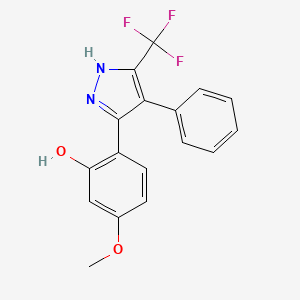

5-methoxy-2-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methoxy-2-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is a synthetic organic compound that belongs to the class of phenolic pyrazoles This compound is characterized by the presence of a methoxy group, a phenyl group, and a trifluoromethyl group attached to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol typically involves a multi-step process. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Attachment of the phenyl group: This can be done via a Suzuki coupling reaction using a phenylboronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

5-methoxy-2-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Amines or reduced pyrazole derivatives.

Substitution: Halogenated phenols or other substituted derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 5-methoxy-2-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of related pyrazole compounds. The results demonstrated that these compounds effectively inhibited tumor growth in xenograft models, suggesting potential for further development into therapeutic agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study:

In a recent study, a series of pyrazole derivatives were tested for their ability to reduce inflammation in animal models. The results indicated that certain modifications to the pyrazole ring enhanced anti-inflammatory activity, supporting the hypothesis that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Synthesis of Advanced Materials

The unique properties of this compound make it suitable for use in synthesizing advanced materials such as polymers and coatings. The trifluoromethyl group imparts hydrophobic characteristics, which can enhance the durability and performance of coatings.

Data Table: Synthesis of Functionalized Polymers

| Polymer Type | Monomer Used | Properties Enhanced |

|---|---|---|

| Fluorinated Polymer | This compound | Increased hydrophobicity |

| Conductive Polymer | Blends with conductive fillers | Improved electrical conductivity |

Mecanismo De Acción

The mechanism of action of 5-methoxy-2-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-methoxy-2-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol

- 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol

- 5-methoxy-2-(4-phenyl-5-(methyl)-1H-pyrazol-3-yl)phenol

Uniqueness

5-methoxy-2-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets. Additionally, the methoxy group contributes to its solubility and overall chemical stability.

Actividad Biológica

5-Methoxy-2-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C19H17F3N2O2 with a molecular weight of 372.35 g/mol. It features a methoxy group, a trifluoromethyl group, and a phenyl ring, contributing to its unique biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

- Anticancer Activity : Preliminary studies indicate that compounds containing the trifluoromethyl group exhibit enhanced anticancer properties due to increased lipophilicity and metabolic stability. The presence of the pyrazole moiety is also associated with cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly meprin α, which is involved in tumor progression and inflammation. The SAR studies suggest that modifications at the 3 and 5 positions of the pyrazole ring can significantly affect inhibitory potency.

- Antioxidant Properties : Compounds similar to this compound have demonstrated antioxidant capabilities, which may contribute to their therapeutic effects in oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Trifluoromethyl Group : Enhances potency for inhibiting certain biological targets by modifying electronic properties and improving binding affinity.

- Methoxy Group : Contributes to increased lipophilicity, facilitating better membrane penetration and bioavailability.

Table 1: Structure-Activity Relationship Insights

| Modification | Impact on Activity |

|---|---|

| Addition of Trifluoromethyl | Increased potency against cancer cells |

| Presence of Methoxy | Enhanced membrane permeability |

| Variations in Phenyl Substituents | Altered selectivity for enzyme inhibition |

Case Studies

Several studies have investigated the biological activity of related pyrazole derivatives:

- Study on Cytotoxicity : A study published in Molecules demonstrated that similar pyrazole compounds exhibited significant cytotoxic effects on human cancer cell lines (IC50 values in low micromolar range). The presence of electron-withdrawing groups like trifluoromethyl was linked to higher activity levels .

- Meprin Inhibition Study : Research focused on meprin inhibitors highlighted that modifications in the aryl moieties could lead to selective inhibition of meprin α over meprin β, suggesting a pathway for developing targeted cancer therapies .

- Antioxidant Activity Research : A comparative analysis indicated that compounds with methoxy and trifluoromethyl groups showed superior antioxidant activity, potentially offering protective effects against oxidative damage in cellular models .

Propiedades

IUPAC Name |

5-methoxy-2-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c1-24-11-7-8-12(13(23)9-11)15-14(10-5-3-2-4-6-10)16(22-21-15)17(18,19)20/h2-9,23H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTKTDUPVOFTJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.